4-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be complex, given the presence of the carbazole and benzenesulfonamide moieties. Carbazoles are tricyclic aromatic compounds, while benzenesulfonamides are derivatives of benzenesulfonic acid .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Carbazoles can undergo electrophilic substitution reactions, while benzenesulfonamides can participate in a variety of reactions due to the presence of the sulfonamide functional group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact molecular structure. These properties could be determined through experimental testing .Scientific Research Applications
Photochemical Applications
- A study by Pişkin, Canpolat, and Öztürk (2020) focused on a new zinc phthalocyanine derivative, which showed high singlet oxygen quantum yield, making it a potential candidate for photodynamic therapy in cancer treatment due to its good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Bioactivity and Antiproliferative Applications
- Gul et al. (2016) synthesized a series of benzenesulfonamides with potential as carbonic anhydrase inhibitors and observed interesting cytotoxic activities among the compounds, suggesting their utility in anti-tumor activity studies (Gul et al., 2016).
Spectroscopic and Structural Analysis
- Beuchet et al. (1999) investigated the tautomerism of a 2,4-dichlorobenzenesulfonamide derivative, revealing insights into its molecular structure and intramolecular interactions, which could inform the understanding of similar compounds (Beuchet, Leger, Varache-Lembège, & Nuhrich, 1999).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-methoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-25-15-7-9-16(10-8-15)26(23,24)21-13-14-6-11-20-18(12-14)17-4-2-3-5-19(17)22-20/h6-12,21-22H,2-5,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBMBNFZNIYORG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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